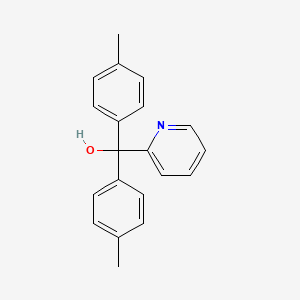
6-(4-Piperidinyl)-3-pyridazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Piperidinyl)-3-pyridazinamine is a heterocyclic compound that features both piperidine and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a common motif in many bioactive molecules, contributes to its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Piperidinyl)-3-pyridazinamine typically involves the formation of the pyridazine ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or dicarboxylic acids to form the pyridazine ring. Subsequent substitution reactions introduce the piperidine group.
Industrial Production Methods
Industrial production of this compound may utilize continuous-flow synthesis techniques to enhance efficiency and yield. For example, the reductive amination of appropriate precursors in a micro fixed-bed reactor can be employed to achieve high purity and yield .
化学反应分析
Types of Reactions
6-(4-Piperidinyl)-3-pyridazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce various reduced derivatives of the compound.
科学研究应用
6-(4-Piperidinyl)-3-pyridazinamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 6-(4-Piperidinyl)-3-pyridazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with various biological targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific biological context and the modifications made to the compound .
相似化合物的比较
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its derivatives share the piperidine ring structure and exhibit similar pharmacological properties.
Pyridazine Derivatives: Compounds containing the pyridazine ring, such as pyridazine itself, have comparable chemical reactivity and biological activity.
Uniqueness
6-(4-Piperidinyl)-3-pyridazinamine is unique due to the combination of both piperidine and pyridazine rings in its structure. This dual-ring system can confer distinct biological activities and chemical reactivity, making it a valuable compound in medicinal chemistry and drug development .
属性
分子式 |
C9H14N4 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
6-piperidin-4-ylpyridazin-3-amine |
InChI |
InChI=1S/C9H14N4/c10-9-2-1-8(12-13-9)7-3-5-11-6-4-7/h1-2,7,11H,3-6H2,(H2,10,13) |
InChI 键 |
DJHIRNDSJKKHMZ-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1C2=NN=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


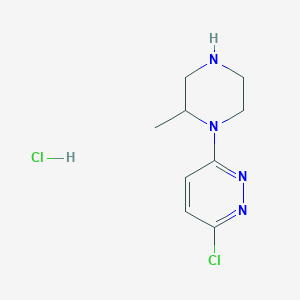
![2-Bromo-1-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)ethan-1-one](/img/structure/B13974265.png)

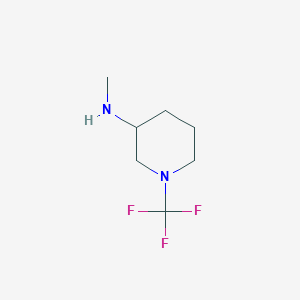
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13974297.png)
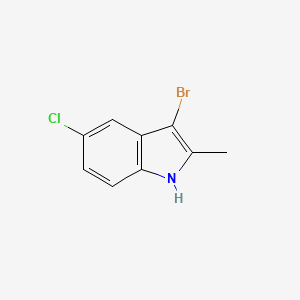
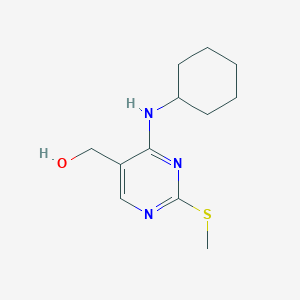
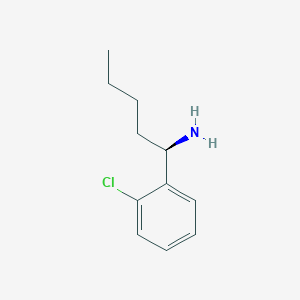
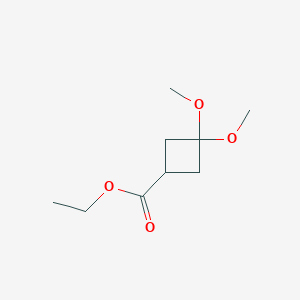
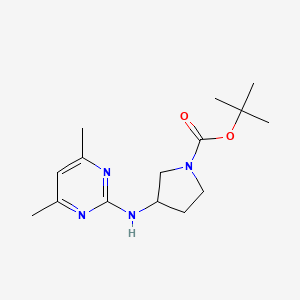
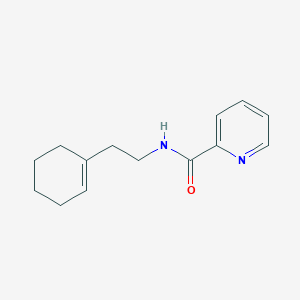

![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974332.png)
